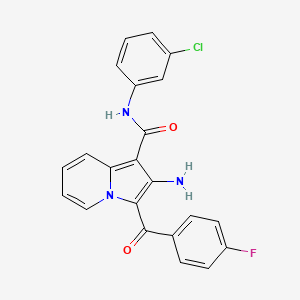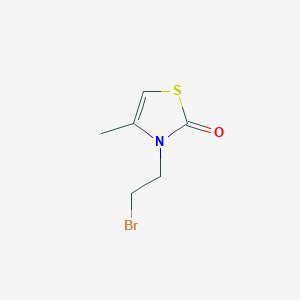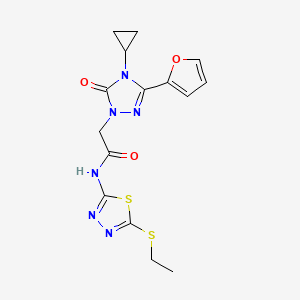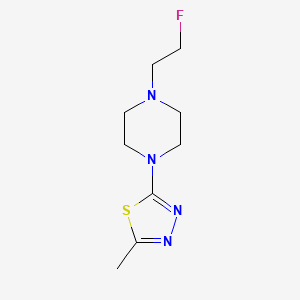
2-(4-(2-Fluoroethyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “5-cyano-N-(4-(4-(2-[18 F]fluoroethyl)piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide” for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging, has been developed . The synthesis of “1-(2-(4-(2-fluorobenzyl)piperazin-1-yl)acetyl)indoline-2,3-dione” using piperazine and fluorobenzyl substituents has also been reported as an acetylcholinesterase inhibitor .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Researchers have synthesized various derivatives of 1,3,4-thiadiazole, including compounds related to 2-(4-(2-Fluoroethyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole, to investigate their antimicrobial, antilipase, and antiurease activities. Some derivatives demonstrated moderate to good antimicrobial activity against tested microorganisms, with a few exhibiting specific antiurease and antilipase activities (Başoğlu et al., 2013).
- Novel piperazine derivatives containing 1,3,4-thiadiazole moieties have been designed and synthesized, showing promising antibacterial activities against various pathogens. These activities suggest their potential as therapeutic agents in treating bacterial infections (Qi, 2014).
- Another study focused on the synthesis of 1,3,4-thiadiazole amide derivatives containing piperazine, which revealed inhibitory effects against Xanthomonas campestris pv. oryzae, indicating their potential in agricultural applications to combat bacterial diseases in crops (Xia, 2015).
Antimicrobial and Anticancer Potential
- The antimicrobial evaluation of synthesized 5-Phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems has been conducted, highlighting their utility in developing new antimicrobial agents. Some derivatives showed promising results against various bacterial strains, indicating their potential in medicinal chemistry (Hamama et al., 2017).
- Derivatives of sparfloxacin, a fluoroquinolone, have been synthesized, incorporating 1,3,4-thiadiazole and evaluated for their antibacterial and antimycobacterial activities. These studies suggest avenues for developing new therapeutic agents against resistant bacterial strains (Gurunani et al., 2022).
Structural and Interaction Studies
- The synthesis and in vitro evaluation of 1,3,4-thiadiazole derivatives for their leishmanicidal activity against Leishmania major promastigotes have been reported. Some compounds displayed strong leishmanicidal activity, surpassing the reference drug, pentostam, with a particular compound being highlighted for its potent activity (Foroumadi et al., 2005).
Propiedades
IUPAC Name |
2-[4-(2-fluoroethyl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN4S/c1-8-11-12-9(15-8)14-6-4-13(3-2-10)5-7-14/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYCNAXQAJPWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCN(CC2)CCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2720725.png)
![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2720726.png)
![6-(Morpholin-4-yl)-3-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2720727.png)
![3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2720728.png)
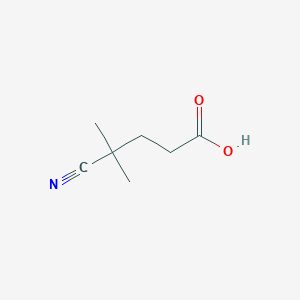
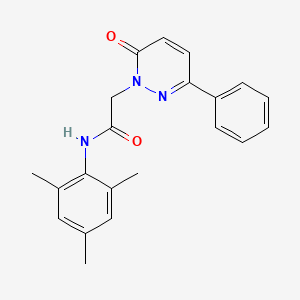
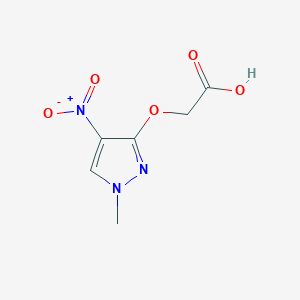
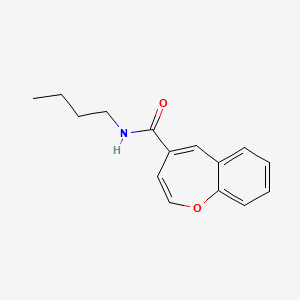
![3-[Acetyl-[(4-chlorophenyl)methyl]amino]propanoic acid](/img/structure/B2720740.png)
![N-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide](/img/structure/B2720742.png)
